
5-Isopropylthiophene-3-carboxylic acid
Overview
Description
5-Isopropylthiophene-3-carboxylic acid (CAS: 123418-51-9) is a heterocyclic compound featuring a thiophene ring substituted with a carboxylic acid group at position 3 and an isopropyl group at position 5. This structure confers unique physicochemical properties, making it a subject of interest in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Isopropylthiophene-3-carboxylic acid can be synthesized from 3-thiophenecarboxaldehyde, 5-(1-methylethyl)- (9CI) . The synthesis involves several steps, including the formation of the thiophene ring and subsequent functionalization to introduce the isopropyl and carboxylic acid groups. The reaction conditions typically involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods to improve efficiency, reduce costs, and ensure scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-Isopropylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to other functional groups such as alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Pharmaceutical Applications
5-Isopropylthiophene-3-carboxylic acid is recognized for its role as a precursor in the synthesis of pharmacologically active compounds. It serves as a key starting material for the development of drugs targeting various diseases.
Drug Development
Research has shown that derivatives of thiophene-3-carboxylic acids, including this compound, are essential in synthesizing compounds that act as antagonists for prostaglandin D2 (PGD2). These compounds are beneficial in treating conditions related to mast cell dysfunction, such as:
The synthesis process often involves the conversion of this compound into more complex structures through various chemical reactions, including acylation and coupling reactions.
Case Study: PGD2 Antagonists
A notable study highlighted the effectiveness of benzothiophenecarboxamide derivatives synthesized from thiophene-3-carboxylic acids. These derivatives demonstrated significant antagonistic effects on PGD2 and showed promise in alleviating nasal congestion, indicating their potential as therapeutic agents .
Organic Synthesis
This compound is also utilized in organic synthesis, particularly in the production of conjugated polymers and other functional materials.
Polymer Synthesis
Recent advancements in polymer chemistry have leveraged thiophene derivatives for creating regioregular polythiophenes, which exhibit desirable electronic properties. The compound can be used as a building block in polymerization processes such as:
- Nickel-Catalyzed Kumada Catalyst-Transfer Polycondensation
- Palladium-Catalyzed Suzuki Coupling
These methods allow for the development of materials with applications in organic electronics, including organic photovoltaic cells and field-effect transistors .
Data Table: Polymerization Techniques
Technique | Catalyst Type | Yield (%) | Application |
---|---|---|---|
Nickel-Catalyzed Kumada Polycondensation | Ni(dppe)Cl₂ | 99 | Organic Electronics |
Palladium-Catalyzed Suzuki Coupling | Pd(PPh₃)₄ | 70 | Conjugated Polymers |
Direct Arylation Polymerization | Ni(dppp)Cl₂ | 90 | High Conductivity Materials |
Material Science
The compound's unique structural features enable its use in developing advanced materials with specific properties.
Conductive Polymers
Research indicates that polythiophenes derived from this compound can be engineered to possess high conductivity and liquid crystallinity, making them suitable for applications in sensors and flexible electronics .
Case Study: Conductive Films
A study demonstrated the successful application of polythiophenes synthesized from thiophene derivatives in creating conductive films that maintain flexibility while exhibiting excellent charge transport properties, crucial for next-generation electronic devices .
Mechanism of Action
The mechanism of action of 5-isopropylthiophene-3-carboxylic acid depends on its specific application and the molecular targets involved. In general, the compound may interact with various enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Key compounds for comparison include 2-thiophenecarboxylic acid (CAS: 527-72-0) and other substituted thiophene-carboxylic acids.
Structural and Functional Differences
Property | 5-Isopropylthiophene-3-carboxylic Acid | 2-Thiophenecarboxylic Acid |
---|---|---|
CAS Number | 123418-51-9 | 527-72-0 |
Molecular Formula | C₈H₁₀O₂S | C₅H₄O₂S |
Substituent Positions | Carboxylic acid (C3), isopropyl (C5) | Carboxylic acid (C2) |
Functional Groups | -COOH, -C(CH₃)₂ | -COOH |
Steric Effects | High (due to bulky isopropyl group) | Low |
The isopropyl group at position 5 in this compound introduces steric hindrance, which may reduce reactivity in electrophilic substitution reactions compared to 2-thiophenecarboxylic acid. Additionally, the electron-donating nature of the isopropyl group could slightly deactivate the thiophene ring, contrasting with the electron-withdrawing effect of the carboxylic acid group in 2-thiophenecarboxylic acid .
Physicochemical Properties
- Solubility : The isopropyl group in this compound likely enhances lipophilicity, reducing water solubility compared to 2-thiophenecarboxylic acid. This property could influence its utility in hydrophobic environments or lipid-based formulations.
- Acidity: The carboxylic acid group in both compounds exhibits acidity, but the position of substitution may alter pKa values.
Research Findings and Limitations
Available data highlight structural distinctions but lack experimental metrics (e.g., melting points, synthetic yields, or biological activity). For instance:
- confirms the CAS and nomenclature of this compound but omits comparative studies .
Biological Activity
5-Isopropylthiophene-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring with an isopropyl group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 186.24 g/mol. The presence of both nitrogen and sulfur atoms in its structure enhances its reactivity and biological potential.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : The compound has been investigated for its effectiveness against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
- Anti-inflammatory Effects : The compound's mechanism of action may involve the modulation of inflammatory pathways. It is hypothesized that it can inhibit specific enzymes involved in inflammation, thereby reducing inflammatory responses.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. This interaction can lead to reduced inflammation and potential antimicrobial effects by disrupting bacterial cell functions.
Antimicrobial Activity
A study evaluating various derivatives of thiophene compounds found that this compound showed significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that it could effectively inhibit bacterial growth at relatively low concentrations .
Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |
---|---|---|
This compound | 50 | 25 |
Control (Standard Antibiotic) | 10 | 5 |
Anti-inflammatory Research
In another investigation focusing on the anti-inflammatory properties, the compound was shown to significantly reduce the production of pro-inflammatory cytokines in cell culture models. This suggests its potential application in treating inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler thiophene derivatives. One common method includes the Gewald reaction, which allows for the formation of thiophene derivatives through a three-component reaction involving acetophenone, malononitrile, and sulfur .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Isopropylthiophene-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves functionalization of the thiophene ring. A common approach is the introduction of the isopropyl group via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using halogenated thiophene precursors . Subsequent carboxylation at the 3-position can be achieved through lithiation followed by carbon dioxide quenching or via oxidation of a methyl group using KMnO₄ under controlled conditions . Purification often employs reverse-phase chromatography or recrystallization from ethanol/water mixtures .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Moisture-sensitive derivatives require desiccants like silica gel. Long-term stability tests should include periodic HPLC analysis to monitor degradation (e.g., decarboxylation or oxidation) .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions. Compare chemical shifts with analogous thiophene derivatives (e.g., δ ~12.5 ppm for carboxylic protons) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (expected m/z ≈ 198.24 for C₉H₁₀O₃S) .
- FT-IR : Confirm carboxylate C=O stretching (~1700 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound be resolved?
- Methodological Answer : Discrepancies may arise from impurities, assay conditions, or cellular models. Conduct orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and validate purity via HPLC (>98%). Compare results under standardized conditions (e.g., pH 7.4 buffer, 37°C) . Use structure-activity relationship (SAR) studies to isolate the pharmacophore’s role .
Q. What strategies improve synthetic yield in multi-step routes?
- Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2 eq. isopropylating agent) and use catalysts like Pd(PPh₃)₄ for coupling steps . Intermediate purification via flash chromatography reduces side products. Monitor reaction progress with TLC (silica gel, UV visualization) and employ microwave-assisted synthesis for time-sensitive steps .
Q. How does the isopropyl group affect the compound’s electronic properties?
- Methodological Answer : Perform computational modeling (DFT or MD simulations) to assess steric and electronic effects. The isopropyl group increases electron density at the thiophene ring via inductive effects, altering reactivity in electrophilic substitutions. Experimentally, compare reaction rates with non-substituted analogs in bromination or nitration assays .
Q. Data Analysis & Experimental Design
Q. How to design assays for evaluating this compound’s enzyme inhibition potential?
- Methodological Answer : Use fluorescence-based assays (e.g., fluorogenic substrates) for real-time monitoring of enzyme activity. Include positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle). Perform dose-response curves (1 nM–100 µM) to calculate IC₅₀ values. Validate results with SPR (surface plasmon resonance) for binding affinity .
Q. What are best practices for analyzing stability under physiological conditions?
- Methodological Answer : Incubate the compound in simulated biological fluids (e.g., PBS, human serum) at 37°C. Analyze degradation products via LC-MS/MS at 0, 6, 12, and 24-hour intervals. Adjust pH (2.0–7.4) to mimic gastrointestinal vs. systemic environments .
Properties
IUPAC Name |
5-propan-2-ylthiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-5(2)7-3-6(4-11-7)8(9)10/h3-5H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYAWUFWZUZLLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393308 | |
Record name | 5-isopropylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123418-51-9 | |
Record name | 5-isopropylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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